5-Fluoro-1,3-benzothiazole-2-carbaldehyde
Overview
Description
5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4FNOS . It has a molecular weight of 181.19 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Biological Applications
Benzothiazole derivatives, including 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, have been found to possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic . These properties make them attractive for the development of new drugs .
Antimicrobial Activity
A novel class of 4-arylhydrazono-1-benzothiazolyl-3-methylpyrazolin-5-ones and 4-arylazo-1-benzothiazolyl-3,5-dimethylpyrazoles were designed as pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moiety and screened for antimicrobial activity .
Antiviral Activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Material Science
In the field of material science, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde finds application in the synthesis of novel materials with tailored properties .
Synthesis of Biologically Active Compounds
In the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), benzothiazole-2-carboxylic acid reacts with 4-hydroxy-3,5-dimethoxybenzohydrazide to form hydrazide, which cyclizes via thionation with Lawesson’s reagent .
Anticancer Activity
Benzothiazole derivatives have been found to possess anticancer activity . This makes 5-Fluoro-1,3-benzothiazole-2-carbaldehyde a potential candidate for the development of new anticancer drugs .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The fluorine atom in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could enhance the compound’s reactivity, potentially increasing its binding affinity to its targets.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that 5-Fluoro-1,3-benzothiazole-2-carbaldehyde may also exhibit similar effects.
Safety and Hazards
properties
IUPAC Name |
5-fluoro-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPIPWSTKLCZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-benzothiazole-2-carbaldehyde |
Synthesis routes and methods I
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Synthesis routes and methods II
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